molecular formula C20H18O6 B602807 Hydroxytuberosone CAS No. 95456-43-2

Hydroxytuberosone

Cat. No. B602807
CAS RN: 95456-43-2
M. Wt: 354.4 g/mol
InChI Key:
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Description

Hydroxytuberosone is a natural pterocarpanone found in Kudzu vine . It has a molecular formula of C20H18O6 .


Synthesis Analysis

A biomimetic approach has been established to synthesize hydroxytyrosol from the hydroxylation of tyrosol. In this process, an EDTA-Fe 2+ coordination complex served as an active center to simulate tyrosine hydroxylase. H 2 O 2 and ascorbic acid were used as oxygen donor and hydrogen donor, respectively .


Molecular Structure Analysis

The molecular structure of Hydroxytuberosone is complex, with a molecular weight of 354.4 g/mol . More detailed structural analysis would require specific tools and techniques .


Physical And Chemical Properties Analysis

Hydroxytuberosone has a molecular weight of 354.4 g/mol. It has 2 hydrogen bond donors and 6 hydrogen bond acceptors . More detailed physical and chemical properties would require specific analysis techniques .

Scientific Research Applications

  • Hydroxyapatite–Carbon Nanotube Composites for Biomedical Applications : Hydroxyapatite, used in bone grafts, has been combined with carbon nanotubes to improve its mechanical properties for a wider range of clinical uses. The study discusses synthesis, processing, and potential applications of these composites (White, Best, & Kinloch, 2007).

  • Clinical Experience with Hydroxyurea : Hydroxyurea has been used in cancer therapy for over 30 years. This paper provides an overview of its diverse clinical applications and ongoing research to identify additional uses (Donehower, 1992).

  • Hydroxylation of Multi-Walled Carbon Nanotubes : Hydroxylated carbon nanotubes (MWCNTs-OH) have shown enhanced biocompatibility compared to pristine MWCNTs, with potential applications in the biomedical field (Liu, Liu, & Peng, 2016).

  • Biodistribution of Carbon Single-Wall Carbon Nanotubes in Mice : This study explores the distribution of hydroxylated carbon single-wall nanotubes in mice, providing insights into their potential biomedical applications (Wang et al., 2004).

  • Natural Compounds in Experimental Pharmacology and Drug Discovery : This editorial highlights the growing interest in natural compounds, including hydroxy flavones, for pharmacological applications (Trostchansky & Salomone, 2022).

  • Dietary Flavonoid Fisetin and Microtubule Dynamics in Prostate Cancer Cells : Fisetin, a hydroxyflavone, was found to bind to tubulin and stabilize microtubules, offering potential as a microtubule targeting agent in cancer treatment (Mukhtar et al., 2015).

properties

IUPAC Name

1,14-dihydroxy-7,7-dimethyl-8,12,20-trioxapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-2(11),3,5,9,15,18-hexaen-17-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O6/c1-18(2)5-3-11-7-13-15(9-14(11)26-18)25-17-19(22)6-4-12(21)8-16(19)24-10-20(13,17)23/h3-9,17,22-23H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDSPTIAGLVOKKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=CC3=C(C=C2O1)OC4C3(COC5=CC(=O)C=CC45O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What biological targets have been investigated for Hydroxytuberosone and what are the potential implications?

A1: Hydroxytuberosone has shown promising in vitro inhibitory activity against α-glucosidase and lysine-specific histone demethylase 1 (LSD1) .

    Q2: How does Hydroxytuberosone interact with α-glucosidase at a molecular level?

    A2: Molecular docking and molecular dynamic simulations suggest that Hydroxytuberosone binds within the active pocket of α-glucosidase, forming hydrogen bonds with the amino acid ASP307 located on a loop at the entrance of the active site . This interaction potentially blocks the enzyme's active site, inhibiting its activity.

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